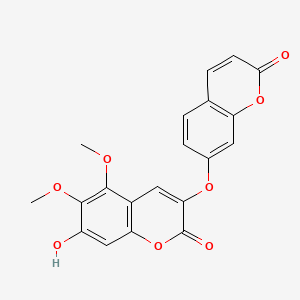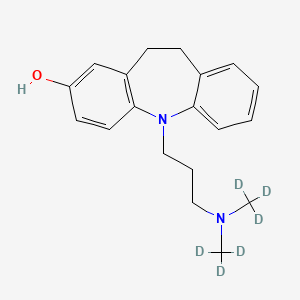
3,4-Dihydroxyhydrozimtsäure (L-Asparaginsäure-Dibenzylester)amid
Übersicht
Beschreibung
CAY10485, formell bekannt als N-[3-(3,4-Dihydroxyphenyl)-1-oxopropyl]-L-asparaginsäure, Bis(phenylmethyl)ester, ist eine Verbindung mit signifikanter biologischer Aktivität. Sie ist vor allem für ihre Rolle als Inhibitor von Acyl-Coenzym A: Cholesterin-Acyltransferase-1 und Acyl-Coenzym A: Cholesterin-Acyltransferase-2 bekannt. Diese Enzyme sind an der Bildung von Cholesterinestern aus Cholesterin und langkettigen Fettsäure-Acyl-Coenzym A beteiligt, was ein kritischer Prozess im Cholesterinstoffwechsel und der Entwicklung von Atherosklerose ist .
Wissenschaftliche Forschungsanwendungen
CAY10485 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung verwendet, um die Hemmung von Acyl-Coenzym A: Cholesterin-Acyltransferase-Enzymen zu untersuchen.
Biologie: Die Verbindung wird in der Forschung im Zusammenhang mit dem Cholesterinstoffwechsel und der Entwicklung von Atherosklerose verwendet.
Medizin: CAY10485 wird wegen seiner potenziellen therapeutischen Wirkung bei Herz-Kreislauf-Erkrankungen untersucht, da es die Bildung von Cholesterinestern hemmen kann.
Wirkmechanismus
CAY10485 übt seine Wirkung aus, indem es die Aktivität von Acyl-Coenzym A: Cholesterin-Acyltransferase-1 und Acyl-Coenzym A: Cholesterin-Acyltransferase-2 hemmt. Diese Enzyme katalysieren die Bildung von Cholesterinestern aus Cholesterin und langkettigen Fettsäure-Acyl-Coenzym A. Durch die Hemmung dieser Enzyme reduziert CAY10485 die Bildung von Cholesterinestern, was zur Kontrolle des Cholesterinspiegels und zur Verhinderung der Entwicklung von Atherosklerose beitragen kann .
Wirkmechanismus
Target of Action
The primary targets of 3,4-dihydroxy Hydrocinnamic acid (L-Aspartic acid dibenzyl ester) amide, also known as CAY10485 or Dibenzyl (2S)-2-[3-(3,4-dihydroxyphenyl)propanoylamino]butanedioate, are Acyl-Coenzyme A cholesterol acyltransferase-1 and -2 (ACAT-1 and ACAT-2) . These enzymes catalyze the formation of long chain fatty acyl-coenzyme A and cholesterol esters from cholesterol .
Mode of Action
This compound inhibits human ACAT-1 and ACAT-2 equally with an IC50 of about 60 μM . It also inhibits copper-mediated oxidation of low-density lipoproteins by 91% at a concentration of 2 μM .
Biochemical Pathways
The inhibition of ACAT-1 and ACAT-2 affects the biochemical pathway of cholesterol ester formation from cholesterol and long chain fatty acyl-coenzyme A . This could potentially impact the development of atherosclerosis, a disease characterized by the deposition of cholesterol and fatty substances on the innermost layer of the arteries .
Pharmacokinetics
It’s solubility in dmf, dmso, and ethanol suggests that it may have good bioavailability.
Result of Action
The inhibition of ACAT-1 and ACAT-2 by this compound can lead to a decrease in the formation of cholesterol esters from cholesterol . This could potentially lead to a decrease in the development of atherosclerosis .
Action Environment
It’s worth noting that the storage temperature for this compound is -20°c , suggesting that temperature could potentially influence its stability.
Biochemische Analyse
Biochemical Properties
3,4-dihydroxy Hydrocinnamic acid (L-Aspartic acid dibenzyl ester) amide plays a crucial role in biochemical reactions. It interacts with enzymes such as ACAT-1 and ACAT-2, which are involved in the formation of cholesterol esters from cholesterol . The nature of these interactions involves the inhibition of these enzymes, thereby potentially influencing the development of atherosclerosis .
Cellular Effects
Given its role as an inhibitor of ACAT-1 and ACAT-2, it can be inferred that it may influence cell function by altering cholesterol metabolism . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 3,4-dihydroxy Hydrocinnamic acid (L-Aspartic acid dibenzyl ester) amide involves its binding interactions with ACAT-1 and ACAT-2 enzymes . By inhibiting these enzymes, it prevents the formation of cholesterol esters from cholesterol, thereby potentially influencing gene expression and cellular metabolism .
Metabolic Pathways
3,4-dihydroxy Hydrocinnamic acid (L-Aspartic acid dibenzyl ester) amide is involved in the metabolic pathway related to the formation of cholesterol esters from cholesterol . It interacts with enzymes such as ACAT-1 and ACAT-2 in this pathway .
Vorbereitungsmethoden
Die Synthese von CAY10485 umfasst mehrere Schritte, beginnend mit der Herstellung von 3,4-Dihydroxyphenylpropionsäure. Diese Verbindung wird dann mit L-Asparaginsäure-Dibenzylester umgesetzt, um das Endprodukt zu bilden. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von organischen Lösungsmitteln wie Dimethylformamid, Dimethylsulfoxid oder Ethanol, und die Reaktionen werden bei kontrollierten Temperaturen durchgeführt, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit erhalten wird .
Analyse Chemischer Reaktionen
CAY10485 durchläuft verschiedene chemische Reaktionen, darunter:
Substitution: Die Verbindung kann aufgrund des Vorhandenseins reaktiver Hydroxylgruppen am Phenylring an Substitutionsreaktionen teilnehmen.
Hydrolyse: Die Estergruppen in CAY10485 können unter sauren oder basischen Bedingungen hydrolysiert werden, um die entsprechenden Carbonsäuren und Alkohole zu ergeben.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kupferionen und Hydrolysemittel wie Säuren oder Basen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.
Vergleich Mit ähnlichen Verbindungen
CAY10485 ist einzigartig in seiner dualen Hemmung sowohl von Acyl-Coenzym A: Cholesterin-Acyltransferase-1 als auch von Acyl-Coenzym A: Cholesterin-Acyltransferase-2. Ähnliche Verbindungen umfassen:
Pyripyropen A: Ein Inhibitor von Acyl-Coenzym A: Cholesterin-Acyltransferase-1.
CI-976: Ein Inhibitor von Acyl-Coenzym A: Cholesterin-Acyltransferase-2.
Avasimibe: Ein dualer Inhibitor von Acyl-Coenzym A: Cholesterin-Acyltransferase-1 und Acyl-Coenzym A: Cholesterin-Acyltransferase-2, ähnlich wie CAY10485.
CAY10485 zeichnet sich durch seine hohe Potenz und spezifische Hemmung beider Enzymisoformen aus, was es zu einem wertvollen Werkzeug in der Forschung im Zusammenhang mit dem Cholesterinstoffwechsel und Herz-Kreislauf-Erkrankungen macht .
Eigenschaften
IUPAC Name |
dibenzyl (2S)-2-[3-(3,4-dihydroxyphenyl)propanoylamino]butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO7/c29-23-13-11-19(15-24(23)30)12-14-25(31)28-22(27(33)35-18-21-9-5-2-6-10-21)16-26(32)34-17-20-7-3-1-4-8-20/h1-11,13,15,22,29-30H,12,14,16-18H2,(H,28,31)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEUAEKNRYBOTP-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)NC(=O)CCC3=CC(=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)OCC2=CC=CC=C2)NC(=O)CCC3=CC(=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653142 | |
| Record name | Dibenzyl N-[3-(3,4-dihydroxyphenyl)propanoyl]-L-aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
615264-62-5 | |
| Record name | Dibenzyl N-[3-(3,4-dihydroxyphenyl)propanoyl]-L-aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2R)-2-amino-3-[2-[2-[2-[(2R)-2-amino-2-carboxyethyl]sulfanylethoxy]ethoxy]ethylsulfanyl]propanoic acid;dihydrochloride](/img/structure/B564533.png)
![TMS(-2)[TMS(-3)][TMS(-4)][TMS(-6)]Glc(a1-4)[TMS(-2)][TMS(-3)][TMS(-6)]Glc-O-TMS](/img/structure/B564534.png)




![Methyl 5-[(tert-Butylimino)acetyl]salicylate-d9](/img/structure/B564543.png)


